molecular formula C18H28N2OS B14681618 Benzamide, p-isobutoxy-N-(3-pyrrolidinylpropyl)thio- CAS No. 32417-08-6

Benzamide, p-isobutoxy-N-(3-pyrrolidinylpropyl)thio-

Katalognummer: B14681618
CAS-Nummer: 32417-08-6
Molekulargewicht: 320.5 g/mol
InChI-Schlüssel: HTGZDASDWNKZGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzamide, p-isobutoxy-N-(3-pyrrolidinylpropyl)thio- is a chemical compound that belongs to the class of benzamides Benzamides are widely recognized for their diverse applications in medical, industrial, and biological fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, p-isobutoxy-N-(3-pyrrolidinylpropyl)thio- typically involves the reaction of p-isobutoxybenzoyl chloride with N-(3-pyrrolidinylpropyl)thiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzamide, p-isobutoxy-N-(3-pyrrolidinylpropyl)thio- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

Benzamide, p-isobutoxy-N-(3-pyrrolidinylpropyl)thio- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzamide, p-isobutoxy-N-(3-pyrrolidinylpropyl)thio- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzamide, p-isobutoxy-N-(3-pyrrolidinylpropyl)thio- is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

32417-08-6

Molekularformel

C18H28N2OS

Molekulargewicht

320.5 g/mol

IUPAC-Name

4-(2-methylpropoxy)-N-(3-pyrrolidin-1-ylpropyl)benzenecarbothioamide

InChI

InChI=1S/C18H28N2OS/c1-15(2)14-21-17-8-6-16(7-9-17)18(22)19-10-5-13-20-11-3-4-12-20/h6-9,15H,3-5,10-14H2,1-2H3,(H,19,22)

InChI-Schlüssel

HTGZDASDWNKZGB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC1=CC=C(C=C1)C(=S)NCCCN2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.